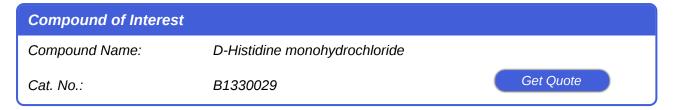


# Application Notes and Protocols for the Characterization of D-Histidine Monohydrochloride

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **D-Histidine monohydrochloride**. Detailed protocols and data presentation are included to assist in quality control, formulation development, and regulatory submissions.

## **Physicochemical Properties**

The fundamental physicochemical properties of **D-Histidine monohydrochloride** are crucial for its identification, handling, and formulation.

Table 1: Physicochemical Properties of **D-Histidine Monohydrochloride** 



Property	Value	Reference
Molecular Formula	C6H9N3O2 · HCI · H2O	
Molecular Weight	209.63 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[3][4]
Melting Point	254 °C (decomposition)	[5]
Solubility in Water	149.55 g/L (at 20 °C)	
рН	3.5 - 4.5 (100 g/L in H <sub>2</sub> O at 20 °C)	
Specific Rotation [α] <sup>20</sup> /D	+8.5° to +9.5° (c=11 in 6 M HCl)	
Bulk Density	770 kg/m <sup>3</sup>	

# **Spectroscopic Techniques**

Spectroscopic methods are essential for the structural elucidation and identification of **D-Histidine monohydrochloride**.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for **D-Histidine Monohydrochloride** 

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400-2500	O-H (water), N-H (amine, imidazole) stretching
~1700-1730	C=O (carboxylic acid) stretching
~1600-1650	N-H bending
~1500-1600	C=C, C=N (imidazole ring) stretching



Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

- Sample Preparation: Mix approximately 1-2 mg of D-Histidine monohydrochloride with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Gently grind the mixture to a fine powder.
- Pellet Formation: Transfer the powder into a pellet-forming die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Analysis: Record the spectrum in the range of 4000-400 cm<sup>-1</sup>. The resulting spectrum should be compared with a reference spectrum for identification.[1]

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: 1H NMR Chemical Shifts for L-Histidine Monohydrochloride Monohydrate in D2O

Note: Data for the L-isomer is provided as a close reference; chemical shifts for the D-isomer are expected to be identical.

Assignment	Chemical Shift (ppm)
Η-α	4.061
н-β	3.360, 3.383
H-2 (imidazole)	8.688
H-4 (imidazole)	7.421

Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

 Sample Preparation: Dissolve approximately 10-20 mg of D-Histidine monohydrochloride in 0.5-0.7 mL of deuterium oxide (D<sub>2</sub>O).



- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.[6]
- Analysis: Process the spectrum to identify the chemical shifts, coupling constants, and integration of the signals to confirm the structure.

## **Chromatographic Techniques**

Chromatographic methods are vital for assessing the purity of **D-Histidine monohydrochloride** and for separating it from related substances.

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a precise and reliable method for the quantification and purity determination of **D-Histidine monohydrochloride**. A reverse-phase HPLC method is commonly employed.[7]

Table 4: HPLC Method Parameters

Parameter	Condition
Column	Primesep 100 mixed-mode column
Mobile Phase	Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, replace phosphoric acid with formic acid.[7]
Detection	UV at 200 nm[7]
Flow Rate	1.0 mL/min
Injection Volume	10 μL

Experimental Protocol: HPLC Analysis

- Standard Preparation: Prepare a standard solution of **D-Histidine monohydrochloride** of known concentration in the mobile phase.
- Sample Preparation: Prepare a sample solution of **D-Histidine monohydrochloride** in the mobile phase.



- Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
- Data Analysis: Determine the retention time and peak area of the analyte. Calculate the purity and concentration of the sample by comparing it with the standard.

#### **Thin-Layer Chromatography (TLC)**

TLC is a simple and rapid technique for the qualitative identification and assessment of purity.

Table 5: TLC Method Parameters

Parameter	Condition
Stationary Phase	TLC silica gel plate
Mobile Phase	Glacial acetic acid, water, and butanol (20:20:60 V/V/V)[8]
Application Volume	5 μL[8]
Development	Over 2/3 of the plate[8]
Detection	Spray with ninhydrin solution and heat at 100- 105 °C for 15 minutes.[8]

Experimental Protocol: TLC Analysis

- Sample and Standard Application: Spot the test solution and a reference solution of D-Histidine monohydrochloride onto a TLC plate.[8]
- Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.
- Visualization: After development, dry the plate and visualize the spots by spraying with ninhydrin solution and heating.[8]
- Analysis: The principal spot in the chromatogram of the test solution should correspond in position, color, and size to the principal spot in the chromatogram of the reference solution.



[8]

## **Thermal Analysis**

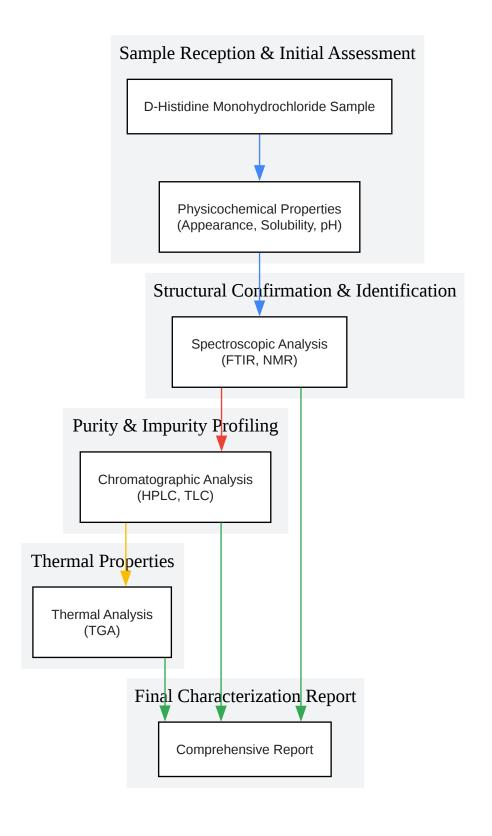
Thermal analysis techniques are used to study the thermal stability and decomposition of **D-Histidine monohydrochloride**.

Experimental Protocol: Thermogravimetric Analysis (TGA)

- Sample Preparation: Place a small amount (5-10 mg) of D-Histidine monohydrochloride into a TGA sample pan.
- Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
- Analysis: Monitor the change in mass as a function of temperature. The resulting thermogram will show the decomposition temperature and the presence of any solvates. Lhistidine hydrochloride monohydrate is thermally stable up to approximately 191 °C.[9]

#### **Visualizations**

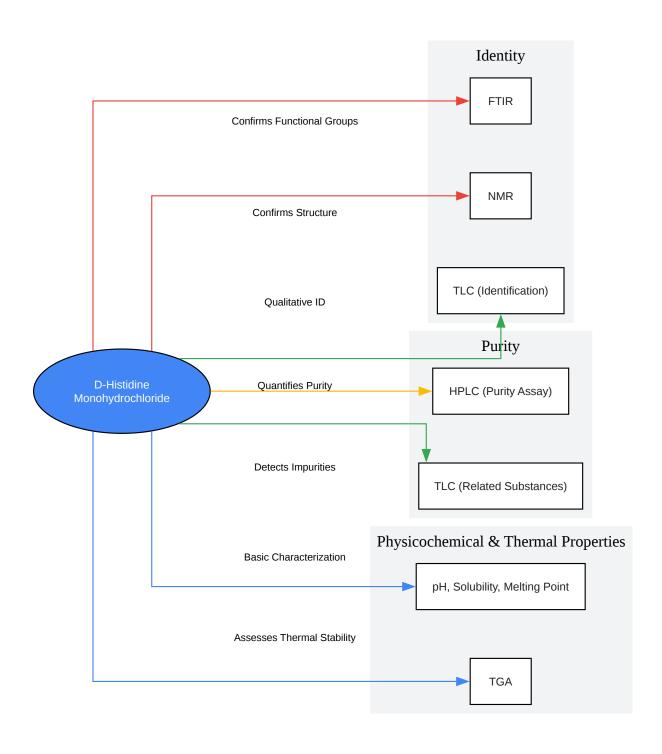




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Caption: Experimental workflow for the characterization of **D-Histidine monohydrochloride**.





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Caption: Logical relationship of key analytical techniques for **D-Histidine monohydrochloride**.



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